molecular formula C11H16O2 B1597903 Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 42858-39-9

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B1597903
CAS No.: 42858-39-9
M. Wt: 180.24 g/mol
InChI Key: INGCFUDUPJPKMI-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclohexadiene and ethyl acrylate, followed by hydrogenation to reduce the double bond . The reaction conditions typically include the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia (NH3) or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Mechanism of Action

The mechanism of action of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The bicyclic structure of the compound allows it to fit into enzyme active sites, facilitating catalysis and product formation .

Comparison with Similar Compounds

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCFUDUPJPKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379784
Record name ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42858-39-9
Record name ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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